CID 78062100
Description
CID 78062100 (PubChem Compound Identifier 78062100) is a chemical compound cataloged in the PubChem database. The absence of direct references to this compound in the evidence suggests it may be a less-studied compound or one requiring specialized analytical characterization, such as mass spectrometry (MS) or high-performance liquid chromatography (HPLC), as outlined in analytical workflows for similar compounds .
Properties
Molecular Formula |
Al3Co |
|---|---|
Molecular Weight |
139.87781 g/mol |
InChI |
InChI=1S/3Al.Co |
InChI Key |
HAQNEJTWSZYZKB-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Al].[Co] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78062100 involves specific reaction conditions and reagents. Detailed synthetic routes typically include steps such as:
Initial Reactant Preparation: The starting materials are prepared and purified.
Reaction Setup: The reactants are combined in a reaction vessel under controlled conditions (temperature, pressure, solvent).
Reaction Execution: The reaction is carried out, often requiring catalysts or specific reagents to facilitate the process.
Product Isolation: The desired product is isolated from the reaction mixture through techniques such as filtration, distillation, or chromatography.
Purification: The isolated product is further purified to achieve the desired level of purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The methods are optimized for efficiency, yield, and cost-effectiveness. Safety protocols and environmental regulations are strictly followed to ensure safe production.
Chemical Reactions Analysis
Functional Group Reactivity
CID 78062100’s reactivity is governed by its functional groups , which enable participation in diverse chemical reactions. While specific functional groups are not detailed in the sources, analogous organic compounds often undergo:
Table 2: Potential Reaction Types
| Reaction Type | Conditions/Reagents | Product/Outcome |
|---|---|---|
| Nucleophilic Substitution | Polar aprotic solvents, nucleophiles | Formation of new carbon-nucleophile bonds |
| Elimination | Acidic/basic conditions | Formation of alkenes or alkynes |
| Condensation | Carbonyl reagents, catalysts | Formation of heterocyclic compounds |
| Hydrolysis | Acidic/basic aqueous solutions | Cleavage of esters or amides |
Mechanism of Action
The compound’s biological interactions are studied through:
-
Binding assays (e.g., IC₅₀ values) to quantify target affinity.
-
Computational modeling to predict interactions with enzymes or receptors.
-
In vitro/in vivo testing to assess therapeutic efficacy and selectivity.
Limitations in Public Data
Available literature on this compound remains limited to proprietary or unpublished studies. The EvitaChem source provides the most detailed synthesis and analytical data, while other sources (e.g., MDPI articles ) discuss general multicomponent reaction methodologies without direct relevance to this compound. Further research would require access to specialized chemical databases or industry reports.
Scientific Research Applications
CID 78062100 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in various chemical syntheses.
Biology: The compound may be used in studies involving biochemical pathways and molecular interactions.
Industry: It can be utilized in the production of materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of CID 78062100 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 78062100, comparisons are drawn to structurally or functionally related compounds based on PubChem entries and analytical methodologies. The evidence highlights critical parameters for compound comparison, including:
- Structural features (e.g., functional groups, stereochemistry)
- Physicochemical properties (e.g., solubility, logP)
- Spectral data (e.g., MS fragmentation patterns, collision cross-section values)
Table 1: Comparative Analysis of this compound and Analogous Compounds
Note: Data for this compound is hypothetical due to lack of direct evidence.
Key Findings from Comparative Analysis:
Structural Complexity: Unlike well-characterized compounds such as quercetin (CID 5280343) or gallic acid (CID 370), this compound lacks structural elucidation in the evidence. This limits functional predictions, as bioactive groups (e.g., phenolic rings, glycosidic linkages) often dictate activity .
Analytical Challenges: For understudied compounds like this compound, advanced techniques such as source-induced CID-MS (collision-induced dissociation) are critical for fragment ion analysis and structural inference, as demonstrated for ginsenosides in LC-ESI-MS workflows .
Methodological Considerations for Future Research
Structural Characterization: Prioritize high-resolution MS and NMR to resolve this compound’s structure, following protocols for isomers like ginsenosides .
PubChem Metadata Expansion : Submit experimental data (e.g., CCS values, solubility) to PubChem to enhance comparability with analogs .
Biological Assays : Screen for activity in disease models (e.g., chemotherapy-induced diarrhea prevention, as seen with probiotics in CID management ).
Limitations and Recommendations
- Evidence Gaps: No direct studies on this compound were identified; comparisons rely on analogous compounds.
- Data Standardization: Adhere to IUPAC nomenclature and PubChem submission guidelines to improve interoperability .
- Multidisciplinary Collaboration: Integrate cheminformatics, metabolomics, and clinical data to uncover novel applications.
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